Cas no 885271-06-7 (1H-Pyrazolo4,3-cpyridin-3-amine)

1H-Pyrazolo4,3-cpyridin-3-amine structure
885271-06-7 structure
Product Name:1H-Pyrazolo4,3-cpyridin-3-amine
CAS No:885271-06-7
MF:C6H6N4
MW:134.13863992691
MDL:MFCD08234761
CID:993149
PubChem ID:55252943
Update Time:2025-05-19

1H-Pyrazolo4,3-cpyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazolo[4,3-c]pyridin-3-amine
    • 1H-PYRAZOLO[4,3-C]PYRIDIN-3-YLAMINE
    • HOGPZNSRUUOAKE-UHFFFAOYSA-N
    • BS-29828
    • SCHEMBL5267580
    • DTXSID60716958
    • AKOS006286000
    • 3-Amino-5-aza-1H-indazole
    • 3-aminopyrazolo[4,3-c]-pyridine
    • AMY7672
    • CS-0208612
    • EN300-116159
    • A934497
    • 885271-06-7
    • MFCD08234761
    • BL009412
    • 2H-pyrazolo[4,3-c]pyridin-3-amine
    • DB-328926
    • 1H-Pyrazolo4,3-cpyridin-3-amine
    • MDL: MFCD08234761
    • Inchi: 1S/C6H6N4/c7-6-4-3-8-2-1-5(4)9-10-6/h1-3H,(H3,7,9,10)
    • InChI Key: HOGPZNSRUUOAKE-UHFFFAOYSA-N
    • SMILES: N1C2C=CN=CC=2C(N)=N1

Computed Properties

  • Exact Mass: 134.05900
  • Monoisotopic Mass: 134.059246208g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 67.6Ų

Experimental Properties

  • PSA: 67.59000
  • LogP: 1.12130

1H-Pyrazolo4,3-cpyridin-3-amine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1H-Pyrazolo4,3-cpyridin-3-amine Suppliers

Beyond Pharmaceutical Co., Ltd
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(CAS:885271-06-7)3-Amino-5-aza-1H-indazole
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Quantity:1g;10g;100g;1kg;bulk
Purity:98%
Pricing Information Last Updated:Tuesday, 28 October 2025 11:13
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Amadis Chemical Company Limited
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(CAS:885271-06-7)1H-Pyrazolo4,3-cpyridin-3-amine
Order Number:A934497
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:14
Price ($):325.0
Email:sales@amadischem.com

Additional information on 1H-Pyrazolo4,3-cpyridin-3-amine

Chemical Profile of 1H-Pyrazolo[4,3-c]pyridin-3-amine (CAS No. 885271-06-7)

1H-Pyrazolo[4,3-c]pyridin-3-amine, identified by its unique Chemical Abstracts Service (CAS) number 885271-06-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyrazolopyridine class, a structural motif known for its broad spectrum of biological activities and potential therapeutic applications. The fused ring system of 1H-Pyrazolo[4,3-c]pyridin-3-amine presents a versatile scaffold for drug discovery, enabling modifications that can fine-tune its pharmacological properties.

The chemical structure of 1H-Pyrazolo[4,3-c]pyridin-3-amine consists of a pyrazole ring connected to a pyridine ring at the 4 and 3 positions, respectively, with an amine functional group at the 3-position of the pyrazole ring. This arrangement creates a molecule with potential interactions with various biological targets, including enzymes and receptors. The presence of both nitrogen atoms in the heterocyclic system enhances its ability to engage in hydrogen bonding and other non-covalent interactions, which are critical for drug-receptor binding affinity and specificity.

In recent years, there has been a growing interest in developing novel therapeutic agents based on pyrazolopyridine derivatives due to their demonstrated efficacy in preclinical studies. The amine functionality in 1H-Pyrazolo[4,3-c]pyridin-3-amine serves as a key site for further chemical modifications, allowing medicinal chemists to explore diverse pharmacophores. For instance, introduction of alkylation or acylation at the amine group can alter the solubility and metabolic stability of the compound, while maintaining or enhancing its biological activity.

One of the most compelling aspects of 1H-Pyrazolo[4,3-c]pyridin-3-amine is its potential as a lead compound in the development of drugs targeting inflammatory and immunomodulatory pathways. Studies have shown that pyrazolopyridine derivatives can modulate the activity of enzymes such as Janus kinases (JAKs), which play a crucial role in inflammatory responses. The amine group in 1H-Pyrazolo[4,3-c]pyridin-3-amine provides a scaffold for designing molecules that can selectively inhibit JAKs without significant off-target effects. This selectivity is essential for developing safe and effective therapeutic agents.

Furthermore, the structural features of 1H-Pyrazolo[4,3-c]pyridin-3-amine make it an attractive candidate for anticancer applications. Preclinical research has indicated that this compound can interfere with key signaling pathways involved in tumor growth and progression. For example, it may inhibit tyrosine kinases that are overexpressed in certain cancer types or modulate the activity of transcription factors that regulate cell cycle control. The ability to fine-tune the electronic properties of the molecule through structural modifications allows for the development of highly specific inhibitors targeting cancer cells while sparing healthy tissues.

The synthesis of 1H-Pyrazolo[4,3-c]pyridin-3-amine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between hydrazines and α-haloketones or α-bromoaldehydes to form the pyrazole ring system, followed by cyclization with pyridine derivatives to introduce the fused ring structure. The introduction of the amine group at the 3-position can be achieved through various methods, such as reductive amination or nucleophilic substitution reactions.

In terms of pharmacokinetic properties, 1H-Pyrazolo[4,3-c]pyridin-3-amine exhibits promising characteristics that make it suitable for further development into an oral therapeutic agent. Initial studies suggest good oral bioavailability and moderate metabolic stability, which are critical factors for drug efficacy. Additionally, its solubility profile can be optimized through structural modifications to enhance absorption and distribution within the body.

The potential therapeutic applications of 1H-Pyrazolo[4,3-c]pyridin-3-amine extend beyond inflammation and cancer biology. Emerging research indicates that this compound may have neuroprotective effects by modulating neurotransmitter systems or inhibiting oxidative stress pathways associated with neurodegenerative diseases. The ability to interact with multiple biological targets makes it a valuable scaffold for designing multitarget drugs that can address complex pathological processes.

As computational chemistry techniques advance, virtual screening methods are being increasingly employed to identify novel derivatives of 1H-Pyrazolo[4,3-c]pyridin-3-amine with enhanced biological activity. Molecular docking simulations allow researchers to predict how different structural analogs will interact with biological targets at an atomic level. This approach accelerates the drug discovery process by prioritizing promising candidates for experimental validation.

The future direction of research on 1H-Pyrazolo[4,3-c]pyridin-3-amine lies in exploring its potential as a prodrug or in combination therapies. By designing derivatives that release active species under specific physiological conditions or pairing it with other drugs that act on different pathways within a disease network, researchers aim to achieve synergistic effects that could lead to more effective treatments.

In conclusion,1H-Pyrazolo[4,3-c]pyridin-3-amine (CAS No. 885271-06-7) represents a structurally intriguing compound with significant therapeutic potential across multiple disease areas including inflammation,cancer,and neurodegenerative disorders,thanks largely to its versatile heterocyclic framework and reactive functional groups,particularly the amine moiety at position 3,which provides numerous opportunities for further chemical manipulation,drug optimization,and clinical translation,positioning it as a promising candidate for future pharmaceutical development,with continued research likely uncovering even more diverse applications,as computational tools become more sophisticated,and experimental methodologies advance,allowing researchers to fully exploit its synthetic possibilities,biological interactions,and therapeutic potential.

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Beyond Pharmaceutical Co., Ltd
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Amadis Chemical Company Limited
(CAS:885271-06-7)1H-Pyrazolo4,3-cpyridin-3-amine
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Quantity:1g
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Email